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Compound of Interest

Compound Name: Diethyl 4,4-difluoroheptanedioate

Cat. No.: B1313080 Get Quote

An in-depth guide to the IUPAC nomenclature of Diethyl 4,4-difluoroheptanedioate, prepared

for researchers, scientists, and professionals in drug development. This document provides a

systematic breakdown of the naming convention, supplemented with structured data and

diagrams to ensure clarity and precision in scientific communication.

Introduction
In the fields of chemical research and pharmaceutical development, unambiguous molecular

identification is paramount. The International Union of Pure and Applied Chemistry (IUPAC)

provides a systematic method for naming chemical compounds, ensuring that a chemical name

corresponds to a single, unique structure. This guide offers a detailed elucidation of the IUPAC

name for Diethyl 4,4-difluoroheptanedioate, a difluorinated diester, breaking down the

nomenclature process into its constituent components.

Molecular Structure
The foundational step in naming a compound is the precise identification of its molecular

structure. Diethyl 4,4-difluoroheptanedioate is comprised of a seven-carbon dioate

backbone, substituted with two fluorine atoms at the fourth carbon position, and terminated with

two ethyl ester groups.
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The IUPAC name is assembled by systematically identifying and ordering the different parts of

the molecule according to a defined set of rules.

Step 1: Identification of the Principal Functional Group
and Parent Chain
The molecule contains two ester functional groups, making it a diester. According to IUPAC

rules, esters are named with the suffix "-oate". As there are two such groups, the suffix

becomes "-dioate". The parent chain is the longest continuous carbon chain that includes the

carbonyl carbons of both ester groups. In this case, the chain is seven carbons long, derived

from heptanedioic acid.

Parent Alkane: Heptane

Functional Groups: Two esters (a diester)

Parent Name: Heptanedioate

Step 2: Identification and Location of Substituents
The parent chain is numbered from one end to the other, starting from a carbonyl carbon. On

the fourth carbon atom of the heptane chain, there are two fluorine atom substituents.

Substituent: Fluoro

Quantity: Two (di-)

Position (Locant): Carbon 4

Substituent Prefix: 4,4-difluoro

Step 3: Identification of the Ester Alkyl Groups
The alkyl groups attached to the oxygen atoms of the ester functionalities are named as

prefixes. In this molecule, both ester groups are formed with ethanol, resulting in two ethyl

groups.

Alkyl Group: Ethyl
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Quantity: Two (di-)

Alkyl Prefix: Diethyl

Step 4: Assembly of the Complete IUPAC Name
The final name is constructed by combining the identified components in the correct order:

(Alkyl Groups) + (Substituents) + (Parent Name).

Diethyl + 4,4-difluoro + heptanedioate = Diethyl 4,4-difluoroheptanedioate

Data Presentation: Summary of Nomenclature
Components
The following table provides a structured summary of the relationship between the molecular

structure and its IUPAC name components.

Component Name Structural Feature Description

Diethyl CH₃CH₂-O-

Refers to the two ethyl groups

forming the ester linkages.

Named as a prefix.

4,4-difluoro -F₂C-

Indicates two fluorine atoms

are attached as substituents to

the 4th carbon of the parent

chain.

heptane -C₇H₁₀-

The core seven-carbon chain,

including the two carbonyl

carbons.

-dioate R-COO-R'

The suffix indicating the

presence of two ester

functional groups.
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The logical workflow for deriving the IUPAC name can be visualized as a directed graph,

illustrating the decision-making process from structural analysis to the final assembled name.

Structural Analysis

Name Assembly

Molecular Structure
CH3CH2OOC(CH2)2CF2(CH2)2COOCH2CH3

1. Identify Principal Functional Group
(Diester -> '-dioate')

2. Identify Parent Chain
(7 Carbons -> 'Heptane')

3. Identify Substituents
(2 Fluorines at C4 -> '4,4-difluoro')

4. Identify Ester Alkyl Groups
(2 Ethyls -> 'Diethyl')

Diethyl 4,4-difluoroheptanedioate

Click to download full resolution via product page

Caption: Logical workflow for the systematic derivation of the IUPAC name.

Conceptual Experimental Protocol: Structure
Verification
While IUPAC nomenclature is a theoretical framework, the initial structural elucidation relies on

empirical data. The verification of the structure of Diethyl 4,4-difluoroheptanedioate would

typically involve a combination of spectroscopic and spectrometric techniques.

6.1 Objective: To confirm the molecular structure corresponding to the assigned IUPAC name.

6.2 Methodology:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: To identify the number of unique proton environments and their connectivity. The

ethyl groups (triplet and quartet) and the distinct methylene (-CH₂-) groups in the
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backbone would be characterized.

¹³C NMR: To identify the number of unique carbon environments, including the carbonyl

carbons, the CF₂ carbon, and the carbons of the ethyl groups and backbone.

¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atoms.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of

the compound, confirming its elemental composition (C₁₁H₁₈F₂O₄).

Infrared (IR) Spectroscopy: To identify characteristic functional groups, primarily the strong

carbonyl (C=O) stretch of the ester groups.

The following diagram illustrates the conceptual workflow for structure verification prior to

applying IUPAC naming rules.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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